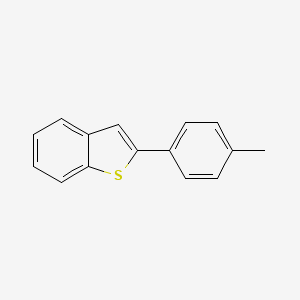![molecular formula C13H16N2 B8710900 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole](/img/structure/B8710900.png)
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole
概要
説明
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-ethylphenylmethyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethylbenzyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the compound with fewer double bonds.
Substitution: Substituted pyrazole derivatives with different functional groups.
科学的研究の応用
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(4-methylphenylmethyl)-5-methyl-1H-pyrazole
- 3-(4-ethylphenyl)-5-methyl-1H-pyrazole
- 3-(4-ethylphenylmethyl)-1H-pyrazole
Uniqueness
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-ethylphenylmethyl and methyl groups on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2/c1-3-11-4-6-12(7-5-11)9-13-8-10(2)14-15-13/h4-8H,3,9H2,1-2H3,(H,14,15) |
InChIキー |
DKTSSPWYSAIUQS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC2=NNC(=C2)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)






![3-Pyridinol, 2-[(1-methylethyl)thio]-](/img/structure/B8710892.png)





